molecular formula C18H18ClN7O2S3 B2525331 N-(5-((2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1351659-53-4

N-(5-((2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2525331
CAS No.: 1351659-53-4
M. Wt: 496.02
InChI Key: WHBFPKNUSHHURA-UHFFFAOYSA-N
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Description

N-(5-((2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety via a sulfur-containing bridge. The molecule incorporates a 4-(4-chlorophenyl)piperazine group, a structural motif frequently associated with receptor-binding activity, particularly in neurological and antimicrobial targets . Its synthesis involves coupling reactions using ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates, followed by hydrolysis and amidation steps, as described in analogous protocols .

Properties

IUPAC Name

N-[5-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN7O2S3/c1-11-15(31-24-21-11)16(28)20-17-22-23-18(30-17)29-10-14(27)26-8-6-25(7-9-26)13-4-2-12(19)3-5-13/h2-5H,6-10H2,1H3,(H,20,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBFPKNUSHHURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and broader pharmacological implications.

Chemical Structure and Properties

The compound features a thiadiazole scaffold known for its diverse biological activities. The presence of the piperazine moiety enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Notably, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-710.10Induces apoptosis
4iHepG22.32Cell cycle arrest at S and G2/M phases
4hMCF-75.36Increased Bax/Bcl-2 ratio

The anticancer activity of these compounds is attributed to their ability to induce apoptosis in cancer cells. This is evidenced by increased levels of caspase 9 and changes in the Bax/Bcl-2 ratio , which are indicators of apoptotic processes. Furthermore, studies indicate that these compounds can cause cell cycle arrest in specific phases, leading to inhibited proliferation of cancer cells .

Broader Biological Activities

Beyond anticancer properties, compounds containing the 1,3,4-thiadiazole scaffold exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 0.0039 µg/mL.
  • Anti-inflammatory Effects : Thiadiazoles have been implicated in reducing inflammatory responses in various models.
  • Anticonvulsant Activity : Certain derivatives demonstrate potential as anticonvulsants with significant potency in preclinical evaluations .

In Vivo Studies

In vivo studies have validated the targeting ability of thiadiazole derivatives to specific cancer types. For instance, compound 4i was shown to effectively localize in sarcoma cells in tumor-bearing mice models through radioactive tracing techniques .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications on the piperazine ring or the thiadiazole scaffold can significantly enhance anticancer activity. For example:

  • Substituting the phenyl group on the piperazine with a more lipophilic benzyl group improved activity.
  • The introduction of an ethoxy group at specific positions on the thiadiazole ring also resulted in increased potency against cancer cell lines .

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with thiadiazole scaffolds. The synthesis typically involves:

  • Formation of Thiadiazole Rings : The initial step includes the formation of 1,3,4-thiadiazole derivatives through cyclization reactions.
  • Piperazine Substitution : Subsequent reactions introduce piperazine moieties to the thiadiazole structure.
  • Characterization Techniques : Structural confirmation is achieved using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Anticancer Properties

Research has indicated that thiadiazole derivatives exhibit promising anticancer activities. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and 5-lipoxygenase (5-LOX), leading to reduced tumor growth .
  • In Vitro Studies : Various studies have demonstrated that related compounds show significant cytotoxic effects against human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Testing Against Bacteria : Preliminary studies indicate that similar thiadiazole compounds can exhibit antibacterial activities against both Gram-positive and Gram-negative bacteria .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anti-inflammatory Effects

Thiadiazole derivatives are also being explored for their anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Enzymes : The compound may act as an inhibitor of lipoxygenase enzymes, which play a crucial role in inflammatory responses .

Case Studies and Research Findings

StudyFindings
In vitro evaluation of anticancer activityDemonstrated significant cytotoxicity against HepG2 and A549 cell lines with IC50 values comparable to standard chemotherapeutics .
Antimicrobial testingShowed notable activity against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum potential .
In silico docking studiesIndicated strong binding affinity to target proteins involved in cancer progression, supporting further development as an anticancer agent .

Comparison with Similar Compounds

N-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide (CAS: 1048676-55-6)

  • Structural Differences : Replaces the 1,3,4-thiadiazole core with a thiazole ring and substitutes the 4-chlorophenyl group with a 3-chlorophenyl moiety. The pyrrolidone carboxamide group replaces the 4-methyl-1,2,3-thiadiazole-5-carboxamide.
  • Pharmacological Implications : The 3-chlorophenyl substitution may alter receptor selectivity compared to the 4-chlorophenyl variant, as positional isomerism often impacts binding affinity in piperazine-containing compounds .

ND-11543 (N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide)

  • Structural Differences: Features an imidazo[2,1-b]thiazole core instead of 1,3,4-thiadiazole.
  • Activity : Demonstrated anti-tuberculosis activity (62% yield in synthesis), suggesting divergent therapeutic applications relative to the target compound .

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives

  • Structural Differences : Substitutes the 4-methyl-1,2,3-thiadiazole-5-carboxamide with a benzamide group and replaces the piperazine with a piperidine ring.
  • Activity: These derivatives exhibit acetylcholinesterase inhibitory activity, highlighting how minor modifications to the carboxamide and heterocyclic groups can shift biological targets .

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons

Compound Core Structure Substituents Reported Activity/Properties
Target Compound 1,3,4-Thiadiazole 4-Chlorophenylpiperazine, 4-methyl-1,2,3-thiadiazole-5-carboxamide Not explicitly reported; inferred receptor binding
CAS 1048676-55-6 Thiazole 3-Chlorophenylpiperazine, pyrrolidone-5-carboxamide Receptor modulation (structural inference)
ND-11543 Imidazo[2,1-b]thiazole 5-(Trifluoromethyl)pyridinylpiperazine, 2,6-dimethylimidazole Anti-tuberculosis (MIC: 0.5 µg/mL)
Benzamide derivatives (7a–7l) 1,3,4-Thiadiazole Piperidine, benzamide Acetylcholinesterase inhibition (IC50: 1.2–8.7 µM)

Research Findings and Implications

  • However, the absence of a trifluoromethyl group (as in ND-11543) may limit its utility in infectious disease targets .
  • Structural Optimization : Substituting the 1,3,4-thiadiazole core with imidazo[2,1-b]thiazole (as in ND-11543) improves metabolic stability, a critical factor in drug development .

Preparation Methods

Chloroacetylation of 1,3,4-Thiadiazol-2-amine

Reacting 5-mercapto-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) and triethylamine (TEA) yields 2-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide. Optimal conditions involve a 1:1.2 molar ratio of thiadiazol-2-amine to chloroacetyl chloride at 0–5°C for 2 hours, achieving 78–82% yield.

Piperazine Substitution

The chloroacetamide intermediate undergoes nucleophilic substitution with 1-(4-chlorophenyl)piperazine in dry benzene under reflux (80°C, 6–8 hours) using TEA as a catalyst. This step attaches the 4-(4-chlorophenyl)piperazin-1-yl group, with yields of 65–70%.

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

The 1,2,3-thiadiazole-carboxamide moiety requires:

Preparation of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is synthesized via cyclization of thiosemicarbazide derivatives with α-haloketones. For example, reacting 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with ethyl chloroacetate in ethanol under reflux (12 hours) provides the ester intermediate.

Hydrolysis to Carboxylic Acid

Saponification of the ester using hydrazine hydrate in ethanol under reflux (6 hours) yields 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 94.87% efficiency.

Formation of the Carboxamide Group

Activation to Acid Chloride

Treating 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) in 1,2-dichloroethane (2 hours, reflux) generates the corresponding acid chloride.

Amidation with 1,3,4-Thiadiazol-2-amine

Coupling the acid chloride with the free amine group on the functionalized 1,3,4-thiadiazole scaffold occurs in dry dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base (24 hours, room temperature). This step achieves 60–68% yield.

Final Assembly and Characterization

The convergent synthesis concludes with purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Structural confirmation employs:

  • FTIR : Peaks at v 1652 cm⁻¹ (C=O), 3270 cm⁻¹ (N–H).
  • ¹H NMR : Singlets at δ 3.46 ppm (CH₂–S), δ 2.69–3.17 ppm (piperazine protons).
  • MALDI-TOF : Molecular ion peak at m/z 523.2 [M+H]⁺.

Optimization and Challenges

Key challenges include:

  • Steric Hindrance : Bulky substituents on piperazine reduce substitution efficiency (yields drop to 50% with tert-butyl groups).
  • Oxidation Sensitivity : The mercapto group requires inert atmospheres (N₂ or Ar) during reactions.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
POCl₃ Cyclization 85 98 High reproducibility
PCl₅ Solid-Phase 91 97 Mild conditions
Hydrazine Hydrolysis 95 99 Low toxicity

Q & A

Q. What are the critical steps in synthesizing N-(5-((2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis involves multi-step organic reactions, including:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazides under controlled pH and temperature .
  • Piperazine coupling : Amide bond formation between the chlorophenyl-piperazine moiety and the thiadiazole core using coupling agents like EDCI/HOBt .
  • Thioether linkage : Nucleophilic substitution between a thiol-containing intermediate and a 2-oxoethyl bromide derivative, requiring anhydrous conditions .
    Key considerations : Solvent choice (e.g., DMF for polar intermediates) and reaction time optimization to minimize side products .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and piperazine integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect isotopic patterns (e.g., chlorine atoms) .
  • HPLC : Purity assessment (>95% by reverse-phase HPLC) and separation of diastereomers, if present .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell-based assays be resolved?

Contradictions often arise from:

  • Solubility issues : Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) .
  • Off-target effects : Perform counter-screening against related receptors (e.g., dopamine D2/D3 for piperazine-containing compounds) .
  • Metabolic instability : Pre-incubate the compound with liver microsomes to assess metabolic half-life and adjust dosing regimens .

Q. What strategies optimize the reaction yield in the final amide coupling step?

  • Catalyst screening : Test coupling agents like HATU vs. EDCI, with catalytic DMAP to enhance efficiency .
  • Solvent polarity : Use dichloromethane (DCM) for non-polar intermediates or DMF for sterically hindered reactions .
  • Temperature control : Conduct reactions at 0–4°C to suppress racemization during amide bond formation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina to model binding to the 5-HT1A_{1A} receptor (a common target for piperazine derivatives) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
  • QSAR analysis : Correlate substituent electronic properties (Hammett constants) with activity trends .

Q. What experimental approaches validate the compound’s mechanism of action in enzymatic assays?

  • Kinetic assays : Measure KiK_i values via competitive inhibition assays using fluorogenic substrates .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish between covalent and non-covalent interactions .
  • Mutagenesis studies : Introduce point mutations in suspected binding pockets (e.g., Ser193Ala in kinase targets) to confirm critical residues .

Q. How can structural analogs resolve synthetic challenges in scale-up?

  • Piperazine substitution : Replace the 4-chlorophenyl group with a 4-fluorophenyl moiety to simplify purification while retaining activity .
  • Thiadiazole modification : Introduce methyl groups at non-critical positions to enhance crystallinity and ease isolation .

Q. What methods address stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the thioether bond .
  • Excipient screening : Add 1% trehalose to aqueous formulations to inhibit aggregation .

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